molecular formula C30H28F2N4O8 B1165157 Gatifloxacin Dimer 4 CAS No. 1497338-53-0

Gatifloxacin Dimer 4

Cat. No. B1165157
CAS RN: 1497338-53-0
M. Wt: 610.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family . It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . Four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed during the laboratory process for Gatifloxacin and they were identified .


Synthesis Analysis

Four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed during the laboratory process for Gatifloxacin and they were identified . The present work describes the origin, synthesis, characterization, and control of these dimers along with the synthesis of Despropylene Gatifloxacin (metabolite) .


Chemical Reactions Analysis

Four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed during the laboratory process for Gatifloxacin . The present work describes the origin, synthesis, characterization, and control of these dimers .

Scientific Research Applications

Antibacterial Agent

Gatifloxacin Dimer 4 is a derivative of Gatifloxacin, which is an antibacterial agent belonging to the fourth-generation fluoroquinolone family . It’s used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria .

Drug Synthesis and Characterization

The synthesis and characterization of Gatifloxacin Dimer 4 have been studied extensively. Four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed during the laboratory process for Gatifloxacin and they were identified . This research can help improve the production process and quality control of this compound.

Metabolite Synthesis

Gatifloxacin Dimer 4 is involved in the synthesis of Despropylene Gatifloxacin, a metabolite of Gatifloxacin . Understanding the metabolic pathways of drugs is crucial for predicting their pharmacokinetics and potential drug-drug interactions.

Analytical Method Development

Gatifloxacin Dimer 4 can be used in the development of analytical methods. For example, it can be assessed in combination with other drugs in various biological media . This is important for drug testing and monitoring therapeutic drug levels in patients.

Drug Combinations

Gatifloxacin Dimer 4 can be combined with other drugs in pharmaceutical preparations . Studying these combinations can help optimize drug formulations and improve therapeutic efficacy.

Chromatography

Gatifloxacin Dimer 4 can be analyzed using various chromatographic techniques . This can help determine its purity, identify impurities, and study its stability.

properties

IUPAC Name

7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYRMXJSFKUVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gatifloxacin Dimer 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gatifloxacin Dimer 4
Reactant of Route 2
Reactant of Route 2
Gatifloxacin Dimer 4
Reactant of Route 3
Gatifloxacin Dimer 4
Reactant of Route 4
Reactant of Route 4
Gatifloxacin Dimer 4
Reactant of Route 5
Gatifloxacin Dimer 4
Reactant of Route 6
Gatifloxacin Dimer 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.